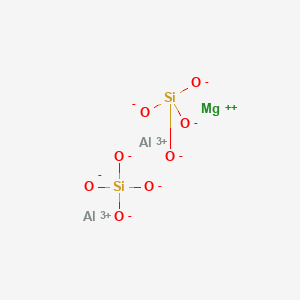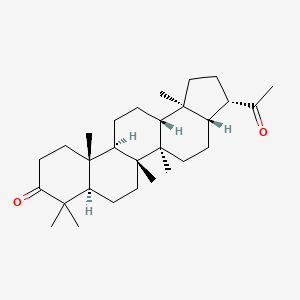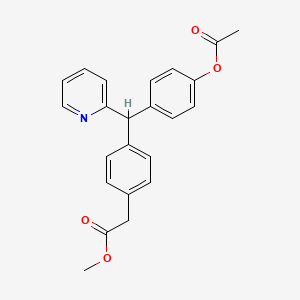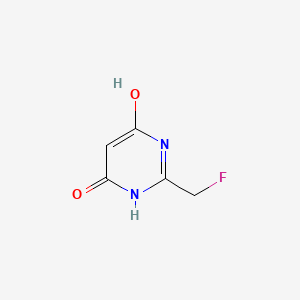
Attapulgite clays
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Attapulgite, also known as Palygorskite, is a magnesium aluminium phyllosilicate . It is a type of clay soil common to the Southeastern United States and is one of the types of fuller’s earth . Attapulgite clays are a composite of smectite and palygorskite . The palygorskite component is an acicular bristle-like crystalline form that does not swell or expand . Attapulgite forms gel structures in fresh and salt water by establishing a lattice structure of particles connected through hydrogen bonds .
Synthesis Analysis
Attapulgite clay is a naturally occurring mineral that needs to be mined and extracted from naturally occurring deposits in the environment . The largest source of natural attapulgite clay is found in southwestern Georgia and northern Florida . The name attapulgite comes from Attapulgus, Georgia, where the mineral is found in its highest abundance .Molecular Structure Analysis
The molecular formula of attapulgite is (Mg,Al)2Si4O10(OH)·4(H2O) . At the microscopic level, the attapulgite structure is crystalline, with each individual crystal being in the shape of a rod . This rod-like structure differentiates attapulgite from other similar types of clay, such as bentonite, which is flatter and flakier in structure .Chemical Reactions Analysis
Calcined attapulgite (CAG) is a fibrous calcined clay with strong pozzolanic activity . The calcination temperature changes the mineral composition of attapulgite, thereby affecting the hydration activity of cement-based materials . The attapulgite calcined at 500 °C (AT500) has the best enhancement on the hydration activity of cement-based materials .Physical And Chemical Properties Analysis
Attapulgite is a 2:1 magnesium aluminum silicate clay . In its raw form, attapulgite clay is a blueish-gray or grayish-green color . It is a lightweight mineral material that is smooth yet soapy . Attapulgite clay has a high surface area (150-320m2/g), which is what gives it its desirable absorbent properties .Applications De Recherche Scientifique
Nanocomposite Development for Bactericidal Applications : Araújo et al. (2020) discussed the use of palygorskite (attapulgite) in the development of nanocomposites with silver nanoparticles for bactericidal applications. This study highlights the potential of attapulgite in biotechnological products due to its low toxicity and interesting properties (Araújo, Eiras, Santana, & Cavalcante, 2020).
Adsorption Properties : Xia (2009) explored the adsorption properties of attapulgite clay and its applications in various fields such as petrochemicals, environmental protection, and agriculture, highlighting its unique physicochemical characteristics (Xia, 2009).
Polymer Nanocomposites : Yuan et al. (2007) studied the synthesis and characterization of poly(ethylene terephthalate)/attapulgite nanocomposites. They found that attapulgite enhances the thermal stability and crystallization rate of poly(ethylene terephthalate) (Yuan, Li, Guan, Liu, Xiao, & Zhang, 2007).
Industrial Applications and Properties : Haden (1961) reviewed industrial applications of attapulgite, emphasizing its unique colloidal properties and resistance to high concentrations of electrolytes (Haden, 1961).
Surface Organic Modification for Polymer Composites : Yin Zhen-yan (2013) presented research on the surface treatment of attapulgite and its application as a reinforced filler in silicone rubber, discussing ways to improve its performance (Yin, 2013).
Ceramic Membrane Support : Wang et al. (2018) investigated the use of attapulgite clay as an additive to improve the mechanical performance and reduce the sintering temperature of aluminium titanate ceramic membrane support (Wang, Chen, Wang, Liu, & Luo, 2018).
Soil Contamination Stabilization : Zotiadis, Argyraki, & Theologou (2012) presented a pilot-scale application of attapulgite clay for the stabilization of toxic metals and metalloids in contaminated soil (Zotiadis, Argyraki, & Theologou, 2012).
Water Sorption in Polyester Matrix Composites : Barbosa et al. (2014) evaluated the effect of attapulgite clay from Piauí in sorption characterization of water in polyester matrix composites (Barbosa, Alves, Júnior, & Cadah, 2014).
Hydrogen Generation in Fuel Cells : Tian, Guo, & Xu (2010) explored the use of attapulgite clay-supported cobalt-boride catalyst in hydrogen production from alkaline sodium borohydride solutions for portable fuel cell applications (Tian, Guo, & Xu, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Attapulgite clay is a versatile material widely used across a range of industries . Industrial applications of attapulgite range from drilling fluid additives and concrete admixtures to rheology modifiers and ceramic coatings . It is a preferred mineral ingredient in the manufacturing, automotive and agriculture industries . The future of attapulgite clay lies in its potential to reduce the energy consumption of the cement industry and promote the sustainable development of attapulgite clay .
Propriétés
IUPAC Name |
dialuminum;magnesium;disilicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Mg.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPOUZQWHJYTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2MgO8Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Attapulgite clays | |
CAS RN |
12511-31-8 |
Source


|
| Record name | ALMASILATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TO1453RTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)








![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)



